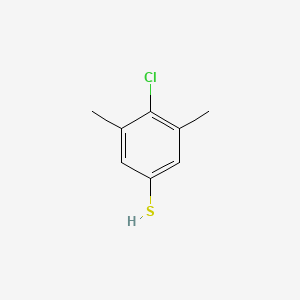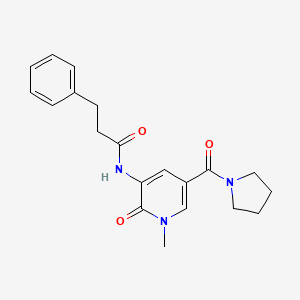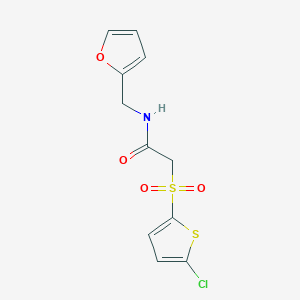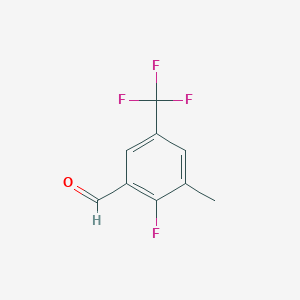
1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one” is a chemical compound with the CAS Number: 478047-06-2. Its molecular weight is 307.27 and its IUPAC name is (3E)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3-buten-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12F3NO2/c17-16(18,19)15(21)10-11-20-13-8-4-5-9-14(13)22-12-6-2-1-3-7-12/h1-11,20H/b11-10+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Aplicaciones Científicas De Investigación
Synthesis and Derivatives : 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one and its derivatives are synthesized for chemical and biological interests. For instance, hexadienones converted to pyridines and pyrimidines demonstrate significant chemical properties (Cocco, Onnis, & Conglu, 2001). Further, the compound plays a role in the synthesis of heterocyclic compounds like thiazoles, which are of interest due to their structural and conformational properties (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004).
Chemical Reactions and Environmental Interactions : The compound's interactions with different environments and its reactivity are subjects of study. For instance, its structure in argon and nitrogen matrices, and its interaction with water molecules, have been analyzed through spectroscopic methods (Platakytė, Gutiérrez-Quintanilla, Šablinskas, & Ceponkus, 2019). Moreover, its role in the regiospecific synthesis of polyfluorinated heterocycles emphasizes its reactivity and potential in synthesizing complex chemical structures (Martins, Pereira, Zimmermann, Cunico, Moura, Beck, Zanatta, & Bonacorso, 2003).
Molecular Structure and Spectroscopy : Detailed studies on the molecular structure and spectroscopic properties of this compound reveal the existence of stable and hidden isomers, expanding the understanding of its chemical behavior (Gutiérrez-Quintanilla, Platakytė, Chevalier, Crépin, & Ceponkus, 2021).
Complex Formation and Crystal Packing : The compound's ability to form complexes, for example with copper(II), and its influence on crystal packing structures is a notable area of research, highlighting its potential in coordination chemistry (Edilova, Kudyakova, Slepukhin, Burgart, Saloutin, & Bazhin, 2021).
Potential in Organic Synthesis : The compound's role in Wittig olefination and in the synthesis of fluorinated organic compounds suggests its versatility and utility in organic chemistry and synthesis (Bégué, Bonnet-Delpon, & Kornilov, 2003; Furin, Zhuzhgov, & Chi, 2005).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(2-phenoxyanilino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVWCWTKNTWGE-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)





![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)

